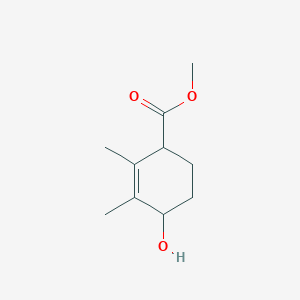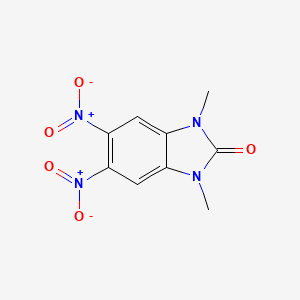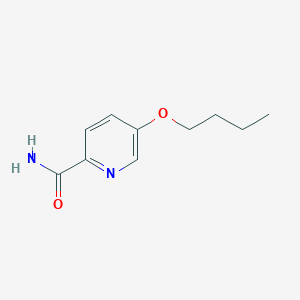![molecular formula C15H24O3S B14375631 1-[3-(Propane-2-sulfinyl)propoxy]-4-propoxybenzene CAS No. 90183-72-5](/img/structure/B14375631.png)
1-[3-(Propane-2-sulfinyl)propoxy]-4-propoxybenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[3-(Propane-2-sulfinyl)propoxy]-4-propoxybenzene is an organic compound characterized by its unique structure, which includes a benzene ring substituted with propoxy and propane-2-sulfinyl groups
Métodos De Preparación
The synthesis of 1-[3-(Propane-2-sulfinyl)propoxy]-4-propoxybenzene typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the reaction of 4-propoxybenzene with 3-chloropropane-2-sulfinyl chloride under basic conditions to form the desired product. The reaction conditions often involve the use of solvents such as dichloromethane and bases like triethylamine to facilitate the reaction .
Industrial production methods may vary, but they generally follow similar principles, scaling up the reaction conditions to produce larger quantities of the compound efficiently.
Análisis De Reacciones Químicas
1-[3-(Propane-2-sulfinyl)propoxy]-4-propoxybenzene undergoes various chemical reactions, including:
Oxidation: The sulfinyl group can be oxidized to a sulfone using oxidizing agents such as hydrogen peroxide or peracids.
Reduction: The sulfinyl group can be reduced to a sulfide using reducing agents like lithium aluminum hydride.
Common reagents and conditions used in these reactions include acids, bases, and solvents like dichloromethane and ethanol. Major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
1-[3-(Propane-2-sulfinyl)propoxy]-4-propoxybenzene has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1-[3-(Propane-2-sulfinyl)propoxy]-4-propoxybenzene involves its interaction with molecular targets, such as enzymes or receptors, depending on its specific application. For instance, in biological systems, the compound may inhibit or activate certain enzymes, leading to a cascade of biochemical reactions that result in its observed effects .
Comparación Con Compuestos Similares
Similar compounds to 1-[3-(Propane-2-sulfinyl)propoxy]-4-propoxybenzene include:
4-{3-[®-propane-2-sulfinyl]propoxy}aniline: This compound has a similar structure but includes an aniline group instead of a propoxy group.
1-Propoxy-2-propanol: This compound shares the propoxy group but has a different overall structure and properties.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Propiedades
Número CAS |
90183-72-5 |
|---|---|
Fórmula molecular |
C15H24O3S |
Peso molecular |
284.4 g/mol |
Nombre IUPAC |
1-(3-propan-2-ylsulfinylpropoxy)-4-propoxybenzene |
InChI |
InChI=1S/C15H24O3S/c1-4-10-17-14-6-8-15(9-7-14)18-11-5-12-19(16)13(2)3/h6-9,13H,4-5,10-12H2,1-3H3 |
Clave InChI |
QXCPIBVOSPHLLU-UHFFFAOYSA-N |
SMILES canónico |
CCCOC1=CC=C(C=C1)OCCCS(=O)C(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-(Propan-2-yl)-5,5-bis[(propan-2-yl)oxy]-1,3,2-dioxaborinane](/img/structure/B14375552.png)

![N-[2,6-Di(propan-2-yl)phenyl]-2,3-dimethylbutanamide](/img/structure/B14375558.png)







![Bicyclo[5.2.1]deca-1,6-diene](/img/structure/B14375607.png)

![({3-[(Pyridin-3-yl)oxy]propyl}sulfanyl)acetic acid](/img/structure/B14375637.png)
